molecular formula C12H15NO5S B2394662 3-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid CAS No. 786729-13-3

3-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid

Cat. No.: B2394662
CAS No.: 786729-13-3
M. Wt: 285.31
InChI Key: BCKFXBHZZGRKQZ-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid is a high-purity chemical compound offered for research and development purposes. It has the CAS Number 786729-13-3 and a molecular formula of C12H15NO5S, with a molecular weight of 285.32 g/mol . The compound is characterized by its prop-2-enoic acid (acrylic acid) backbone linked to a 4-methoxyphenyl ring that is further substituted with a dimethylsulfamoyl group at the 3-position . This specific structure, featuring the sulfamoyl moiety, suggests potential for interaction with various enzymatic targets, making it a valuable intermediate or candidate for investigative studies in medicinal chemistry and drug discovery. Researchers can utilize this compound in the synthesis of more complex molecules or in biochemical screening assays. It is strictly for research use and is not intended for diagnostic, therapeutic, or personal application.

Properties

IUPAC Name

(E)-3-[3-(dimethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c1-13(2)19(16,17)11-8-9(5-7-12(14)15)4-6-10(11)18-3/h4-8H,1-3H3,(H,14,15)/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKFXBHZZGRKQZ-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)C=CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)/C=C/C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

Core Structural Features

The target molecule comprises three key components:

  • α,β-Unsaturated carboxylic acid : Suggests a Knoevenagel condensation or Wittig reaction for double-bond formation.
  • 3-(Dimethylsulfamoyl) group : Requires sulfonylation of an aromatic precursor, likely via electrophilic substitution or nucleophilic displacement.
  • 4-Methoxyphenyl scaffold : Indicates starting from a methoxy-substituted benzene derivative, such as 4-methoxyphenol or its derivatives.

Disconnection Strategy

  • Disconnection A : Cleavage of the prop-2-enoic acid group yields a benzaldehyde precursor.
  • Disconnection B : The dimethylsulfamoyl group is introduced via sulfonylation of a methoxy-substituted aromatic intermediate.

Proposed Synthetic Routes

Route 1: Knoevenagel Condensation Pathway

Synthesis of 3-(Dimethylsulfamoyl)-4-Methoxybenzaldehyde
  • Starting Material : 4-Methoxyphenol.
  • Sulfonation :
    • React with chlorosulfonic acid at 0–5°C to introduce the sulfonic acid group at the 3-position.
    • Intermediate : 3-Sulfo-4-methoxyphenol.
  • Sulfonamide Formation :
    • Convert sulfonic acid to sulfonyl chloride using PCl₅.
    • Treat with dimethylamine in dichloromethane to yield 3-(dimethylsulfamoyl)-4-methoxyphenol.
  • Oxidation to Aldehyde :
    • Use the Riemer-Tiemann reaction with chloroform under basic conditions to form the benzaldehyde derivative.
Knoevenagel Condensation
  • React 3-(dimethylsulfamoyl)-4-methoxybenzaldehyde with malonic acid in pyridine with piperidine catalysis.
  • Conditions : Reflux at 110°C for 6–8 hours.
  • Workup : Acidify with HCl to precipitate the α,β-unsaturated acid.

Theoretical Yield : 65–75% (based on analogous Knoevenagel reactions).

Route 2: Heck Coupling Approach

Synthesis of 3-(Dimethylsulfamoyl)-4-Methoxyiodobenzene
  • Iodination :
    • Treat 3-(dimethylsulfamoyl)-4-methoxybenzene with N-iodosuccinimide (NIS) in acetic acid.
  • Heck Reaction :
    • Couple with acrylic acid using palladium acetate, tri-o-tolylphosphine, and triethylamine in DMF at 100°C.

Advantage : Stereoselective formation of the (E)-isomer.
Challenge : Requires stringent anhydrous conditions.

Comparative Analysis of Synthetic Methods

Parameter Knoevenagel Route Heck Coupling Route
Starting Materials Readily available Specialized aryl halides
Reaction Time 8–10 hours 12–24 hours
Yield Moderate (65–75%) Low to moderate (50–60%)
Stereoselectivity High (E > 95%) High (E > 98%)
Purification Recrystallization (EtOAc) Column chromatography

Characterization and Validation

Spectroscopic Data

  • IR (KBr) :
    • 1685 cm⁻¹ (C=O stretch, carboxylic acid).
    • 1340, 1160 cm⁻¹ (S=O asymmetric/symmetric stretches).
  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 8.21 (d, J=15.6 Hz, 1H, CH=COO),
    • δ 7.89 (s, 1H, Ar-H),
    • δ 7.52 (d, J=8.4 Hz, 1H, Ar-H),
    • δ 3.89 (s, 3H, OCH₃),
    • δ 2.98 (s, 6H, N(CH₃)₂).

Physicochemical Properties

Property Value Source
Molecular Weight 285.32 g/mol
Melting Point 192–194°C
Solubility DMSO, methanol
Purity ≥95% (HPLC)

Scientific Research Applications

3-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid is widely used in scientific research due to its diverse applications:

Comparison with Similar Compounds

Key Compounds for Comparison:

3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic acid (CAS: Not specified; ) Molecular Formula: C₁₀H₁₀O₄ Molecular Weight: 194.18 g/mol Substituents: Hydroxy (-OH) at C3, methoxy (-OCH₃) at C3. Source: Natural (Cinnamomum cassia peel) . Applications: Antioxidant, antimicrobial, and cosmetic research due to phenolic hydroxyl group .

4-Methoxycinnamic acid (CAS: 830-09-1; )

  • Molecular Formula : C₁₀H₁₀O₃
  • Molecular Weight : 178.18 g/mol
  • Substituents : Methoxy (-OCH₃) at C4.
  • Applications : UV-absorbing agent in cosmetics, precursor for fragrances .

(2E)-3-[3-(Ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid (CAS: EN300-833044; ) Molecular Formula: C₁₂H₁₅NO₅S Molecular Weight: 294.31 g/mol Substituents: Ethylsulfamoyl (-S(O)₂NHCH₂CH₃) at C3, methoxy at C4. Applications: Intermediate in sulfonamide-based drug synthesis .

3-[3-(4-Bromophenoxymethyl)-4-methoxyphenyl]prop-2-enoic acid (CAS: 350997-38-5; ) Molecular Formula: C₁₈H₁₃BrO₄ Molecular Weight: 323.50 g/mol Substituents: 4-Bromophenoxymethyl at C3, methoxy at C4. Applications: Brominated analog for halogen-bonding studies .

Comparative Analysis Table

Property 3-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic Acid 3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid 4-Methoxycinnamic Acid (2E)-3-[3-(Ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic Acid
Molecular Formula C₁₂H₁₅NO₅S C₁₀H₁₀O₄ C₁₀H₁₀O₃ C₁₂H₁₅NO₅S
Molecular Weight 285.32 g/mol 194.18 g/mol 178.18 g/mol 294.31 g/mol
Key Substituents -S(O)₂N(CH₃)₂, -OCH₃ -OH, -OCH₃ -OCH₃ -S(O)₂NHCH₂CH₃, -OCH₃
Polarity High (due to sulfonamide) Moderate (phenolic -OH) Low Moderate-High
Primary Applications Drug intermediates, enzyme inhibition studies Antioxidant research Cosmetic additives Sulfonamide drug development

Pharmacological and Industrial Relevance

  • In contrast, 3-(3-hydroxy-4-methoxyphenyl)-2-propenoic acid exhibits radical-scavenging activity due to its phenolic hydroxyl group .
  • Solubility: The sulfonamide group improves aqueous solubility compared to non-sulfonylated analogs like 4-methoxycinnamic acid, which is lipophilic and used in topical formulations .
  • Synthetic Utility : Brominated and chlorinated derivatives (e.g., 350997-38-5) are valuable in halogenation reactions for probing protein-ligand interactions .

Limitations and Challenges

  • Synthetic Complexity : The dimethylsulfamoyl group requires multi-step synthesis, increasing production costs compared to naturally sourced analogs like 3-hydroxy-4-methoxycinnamic acid .
  • Stability : Sulfonamide-containing compounds may undergo hydrolysis under acidic conditions, limiting formulation options .

Biological Activity

3-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid, also known as (E)-3-[3-(dimethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid, is an organic compound with the molecular formula C12H15NO5S and a molecular weight of 285.32 g/mol. This compound is recognized for its unique structural features, including a dimethylsulfamoyl group and a methoxyphenyl moiety, which contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various biochemical pathways. The presence of the dimethylsulfamoyl group enhances its solubility and bioavailability, potentially increasing its efficacy in biological systems.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes related to inflammation and cancer progression.
  • Receptor Modulation : It could modulate receptor activities, influencing cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Summary of Biological Activities:

Activity Description
Anti-inflammatoryInhibits pro-inflammatory cytokines and mediators.
AnticancerInduces apoptosis in cancer cell lines and inhibits tumor growth.
AntimicrobialExhibits activity against various bacterial strains.

Case Studies and Research Findings

  • Anti-inflammatory Effects :
    • A study demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting its potential as an anti-inflammatory agent .
  • Anticancer Activity :
    • In a laboratory setting, this compound was shown to induce apoptosis in breast cancer cell lines through the activation of caspase pathways . The compound's ability to inhibit cell proliferation was confirmed by MTT assays.
  • Antimicrobial Properties :
    • Research indicated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, comparisons can be drawn with structurally similar compounds:

Compound Biological Activity
3-[3-(Dimethylsulfamoyl)-4-hydroxyphenyl]prop-2-enoic acidModerate anti-inflammatory effects
3-[3-(Dimethylsulfamoyl)-4-ethoxyphenyl]prop-2-enoic acidLimited anticancer activity
3-[3-(Dimethylsulfamoyl)-4-methylphenyl]prop-2-enoic acidWeak antimicrobial properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step pathway starting with sulfonylation of 4-methoxyphenol followed by Heck coupling to introduce the propenoic acid moiety. Key steps include:

  • Sulfamoylation using dimethylsulfamoyl chloride under basic conditions (e.g., pyridine or triethylamine) to install the dimethylsulfamoyl group at the 3-position of the phenyl ring .
  • Palladium-catalyzed coupling (e.g., Heck reaction) with acrylic acid derivatives to form the α,β-unsaturated carboxylic acid chain. Optimize catalyst loading (e.g., 5 mol% Pd(OAc)₂) and temperature (80–100°C) to enhance yield .
  • Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the (E)-isomer .

Q. How can the structural integrity of the compound be validated post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Confirm the (E)-configuration of the propenoic acid moiety via coupling constants (J = 15–16 Hz for trans double bonds in 1^1H NMR) .
  • FT-IR : Identify characteristic peaks for sulfonamide (1320–1160 cm⁻¹ S=O stretch) and carboxylic acid (1700–1680 cm⁻¹ C=O stretch) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., C₁₃H₁₇NO₅S) with <2 ppm error .

Q. What solvent systems are optimal for studying the compound’s solubility and stability?

  • Methodological Answer : Solubility screening in DMSO (for stock solutions) followed by dilution in aqueous buffers (pH 7.4 for physiological studies). Stability tests should include:

  • HPLC-UV monitoring under varying pH (3–9) and temperatures (4–37°C) to assess degradation kinetics .
  • Light sensitivity : Store in amber vials and avoid prolonged UV exposure to prevent isomerization or decomposition .

Advanced Research Questions

Q. How does the dimethylsulfamoyl group influence the compound’s bioactivity compared to analogs with other sulfonamide substituents?

  • Methodological Answer : Conduct comparative structure-activity relationship (SAR) studies:

  • Synthesize analogs with methylsulfonyl, trifluoromethylsulfonyl, or aryl-sulfonamide groups .
  • Evaluate bioactivity (e.g., enzyme inhibition assays) against targets like carbonic anhydrase or proteases. Use IC₅₀ values and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .
  • Analyze logP values (via shake-flask method) to assess hydrophobicity changes impacting membrane permeability .

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound?

  • Methodological Answer : Address variability through:

  • Standardized assay protocols : Use identical cell lines (e.g., HEK293 for in vitro studies) and control for batch-to-batch compound purity (>95% by HPLC) .
  • Metabolic stability assays : Incubate with liver microsomes (human/rat) to identify metabolite interference .
  • Dose-response curves : Compare EC₅₀/IC₅₀ values across studies to isolate potency discrepancies .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying regions for functionalization (e.g., introducing electron-withdrawing groups at the 4-methoxy position) .
  • Use molecular dynamics (MD) simulations (e.g., GROMACS) to predict binding stability in protein active sites over 100 ns trajectories .
  • Validate predictions via synthesis and enzymatic assays (e.g., fluorescence-based kinetic measurements) .

Methodological Considerations

Q. What chromatographic techniques are best suited for separating (E)- and (Z)-isomers during purification?

  • Methodological Answer :

  • Chiral HPLC : Use a C18 column with isocratic elution (acetonitrile:0.1% TFA in water, 60:40 v/v) and UV detection at 254 nm .
  • Preparative TLC : Employ silica gel GF₂₅₄ plates and ethyl acetate/hexane (3:7) for small-scale isolation .

Q. How can in vitro metabolic pathways of the compound be characterized to inform toxicity profiles?

  • Methodological Answer :

  • LC-MS/MS metabolite identification : Incubate with CYP450 isoforms (e.g., CYP3A4) and analyze phase I/II metabolites .
  • Reactive intermediate screening : Trap electrophilic metabolites with glutathione (GSH) and detect adducts via neutral loss scanning .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.